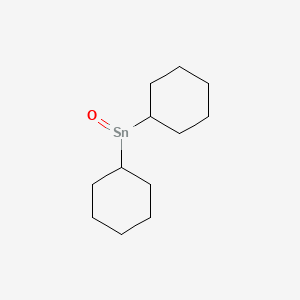
Dicyclohexyltin oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyltin oxide is an organotin compound with the chemical formula C₁₂H₂₂OSn. It is a white, crystalline solid that is insoluble in most solvents and stable at high temperatures . This compound is part of a broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.
Métodos De Preparación
Dicyclohexyltin oxide can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexyl magnesium chloride with stannic chloride, followed by hydrolysis . Another method involves the disproportionation reaction of an organotricyclohexyltin compound with stannic chloride to form this compound and an organotin trichloride . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Dicyclohexyltin oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, acids, and bases . For example, in the presence of strong acids, this compound can be converted to dicyclohexyltin dichloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dicyclohexyltin oxide has numerous applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions . In biology and medicine, it has been studied for its potential use in drug delivery systems and as an antimicrobial agent . Industrially, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics .
Mecanismo De Acción
The mechanism of action of dicyclohexyltin oxide involves its interaction with cellular components, leading to various biochemical effects. It is known to inhibit certain enzymes and disrupt cellular processes by binding to specific molecular targets . The exact pathways involved depend on the specific application and the biological system .
Comparación Con Compuestos Similares
Dicyclohexyltin oxide can be compared to other organotin compounds such as tricyclohexyltin hydroxide (cyhexatin) and dicyclohexyltin dibromide . While these compounds share similar chemical structures, this compound is unique in its stability and insolubility in most solvents . This makes it particularly useful in applications where high thermal stability is required.
Propiedades
Número CAS |
22771-17-1 |
|---|---|
Fórmula molecular |
C12H22OSn |
Peso molecular |
301.01 g/mol |
Nombre IUPAC |
dicyclohexyl(oxo)tin |
InChI |
InChI=1S/2C6H11.O.Sn/c2*1-2-4-6-5-3-1;;/h2*1H,2-6H2;; |
Clave InChI |
QULMZVWEGVTWJY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[Sn](=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


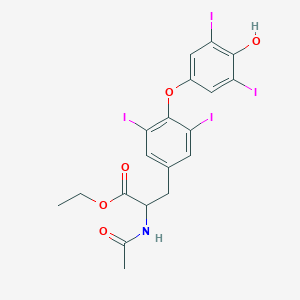

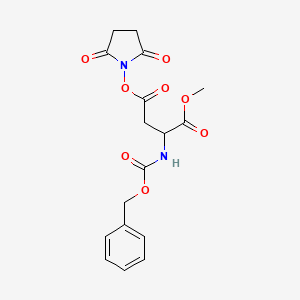
![2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate](/img/structure/B12321554.png)


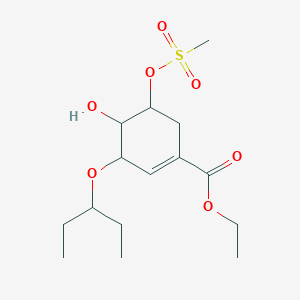

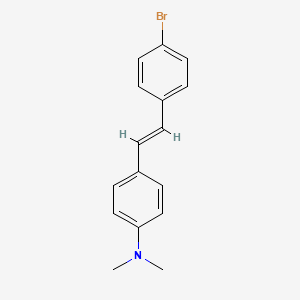
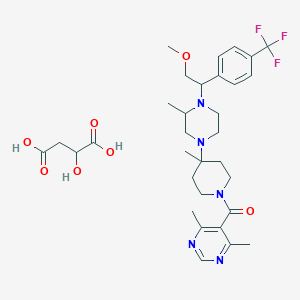
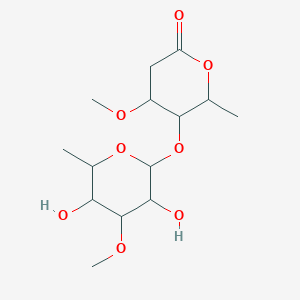
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethyl)-2,3-dihydropyran-4-one](/img/structure/B12321595.png)
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)
